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molecular formula C11H11BrN4O2 B3105890 N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine CAS No. 155601-07-3

N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No. B3105890
M. Wt: 311.13 g/mol
InChI Key: ZHGKIYFHDLVZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663366

Procedure details

2 g (7.02 mmoles) of 3,5-dibromo-1-methyl-4-nitropyrazole are heated in a solution of 11 g (0.1 mole) of benzylamine in 50 ml ethanol for 10 hours at boiling temperature. After cooling, the reaction mixture is poured on 100 ml water, the separated product is filtered and washed with water (20 ml). After vacuum drying, 1.76 g (81 percent of theory) of 5-benzylamino-3-bromo-1-methyl-4-nitropyrazole are obtained in the form of yellow needles with a melting point of 133° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5](Br)[N:4]([CH3:11])[N:3]=1.[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O>C(O)C>[CH2:12]([NH:19][C:5]1[N:4]([CH3:11])[N:3]=[C:2]([Br:1])[C:6]=1[N+:7]([O-:9])=[O:8])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NN(C(=C1[N+](=O)[O-])Br)C
Name
Quantity
11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the separated product is filtered
WASH
Type
WASH
Details
washed with water (20 ml)
CUSTOM
Type
CUSTOM
Details
After vacuum drying

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C(=NN1C)Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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